molecular formula C11H16BNO3 B572496 (6-(Cyclohexyloxy)pyridin-2-yl)boronic acid CAS No. 1310404-16-0

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid

Cat. No.: B572496
CAS No.: 1310404-16-0
M. Wt: 221.063
InChI Key: HTOGSOMMGHQWNC-UHFFFAOYSA-N
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Description

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C11H16BNO3. It is a compound of interest in various fields of chemistry and biology due to its unique structure and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Preparation Methods

The synthesis of (6-(Cyclohexyloxy)pyridin-2-yl)boronic acid typically involves the reaction of 6-hydroxypyridine with cyclohexyl bromide to form 6-(cyclohexyloxy)pyridine. This intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is this compound .

Chemical Reactions Analysis

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: It can be reduced to form boron-containing alcohols.

    Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants .

Scientific Research Applications

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-(Cyclohexyloxy)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. In the context of enzyme inhibition, the boronic acid moiety can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity. This mechanism is particularly relevant in the development of boron-containing drugs .

Comparison with Similar Compounds

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura cross-coupling reactions.

    (4-(Cyclohexyloxy)phenyl)boronic acid: A similar compound with a cyclohexyloxy group attached to a phenyl ring instead of a pyridine ring.

    (6-Methoxypyridin-2-yl)boronic acid: A compound with a methoxy group instead of a cyclohexyloxy group on the pyridine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other boronic acids .

Properties

IUPAC Name

(6-cyclohexyloxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGSOMMGHQWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671280
Record name [6-(Cyclohexyloxy)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-16-0
Record name Boronic acid, B-[6-(cyclohexyloxy)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Cyclohexyloxy)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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